

Application Notes & Protocols for (2-Isopropoxyphenyl) methylcarbamate (Propoxur) as a Carbamate Insecticide

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Compound of Interest

Compound Name: (2-Isopropoxyphenyl)methanamine

Cat. No.: B1348965

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Introduction

Carbamate insecticides are a major class of neurotoxic pesticides widely used in agriculture, forestry, and public health to control a broad spectrum of insect pests.[1][2] They are derivatives of carbamic acid and function by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1][3][4] This guide provides detailed application notes and protocols for the N-methyl carbamate insecticide (2-Isopropoxyphenyl) methylcarbamate, commonly known as Propoxur.

A Note on Chemical Nomenclature: The topic specifies "**(2-Isopropoxyphenyl)methanamine.**" However, the compound widely recognized and utilized as a carbamate insecticide is (2-Isopropoxyphenyl) methylcarbamate (CAS No: 114-26-1).[3][5] This document will focus on this latter compound, Propoxur, which was first introduced by Bayer in 1959.[3] Propoxur is a non-systemic insecticide that acts as a contact and stomach poison, valued for its fast knockdown effect and residual activity.[3][5][6] It is employed against household pests like cockroaches and ants, turf and forestry insects, and vectors such as mosquitoes.[3][5][7]

These notes are designed to provide researchers with the foundational knowledge and practical methodologies to effectively and safely utilize Propoxur in a laboratory setting for efficacy testing, mechanism-of-action studies, and residue analysis.

Physicochemical Properties and Formulations

A thorough understanding of Propoxur's properties is essential for preparing stable solutions, designing experiments, and ensuring safe handling.

Chemical Identity & Properties

Property	Value	Source(s)
Common Name	Propoxur	[5]
IUPAC Name	2-isopropoxyphenyl methylcarbamate	[5]
CAS Number	114-26-1	[3][5]
Synonyms	Baygon, Arprocarb, Uden, Blattanex, OMS 33	[5][8][9]
Molecular Formula	C ₁₁ H ₁₅ NO ₃	[5][10][11]
Molecular Weight	209.245 g/mol	[3][10]
Appearance	White to tan crystalline powder with a faint phenolic odor	[3][11][12]
Melting Point	86 - 92 °C (Technical Grade: 86-89°C; Pure: 91.5°C)	[3][12]
Solubility in Water	Approx. 0.2% (2 g/L) at 20°C	[3][12]
Solubility in Organic Solvents	Soluble in most polar organic solvents (e.g., acetone, dichloromethane)	[12]
Vapor Pressure	6.5 x 10 ⁻⁶ mmHg at 20°C	[12]
Stability	Stable under normal storage. Rapidly hydrolyzes in alkaline media.	[3][12]

Common Formulations

Propoxur is available in various formulations to suit different application needs. The choice of formulation is critical as it affects bioavailability, residual activity, and safety.

- **Emulsifiable Concentrates (EC):** Liquid formulations (e.g., 20% EC) that form an emulsion when mixed with water, ideal for foliar sprays and surface treatments.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- **Wettable Powders (WP):** Fine powders (e.g., 75% WP) that are mixed with water to form a suspension for spraying. They offer good residual effects on surfaces.[\[12\]](#)[\[13\]](#)
- **Baits:** Ready-to-use formulations (e.g., 2% Bait) where Propoxur is mixed with a food attractant, effective for controlling social insects like ants and cockroaches.[\[12\]](#)[\[15\]](#)
- **Dusts (DP):** Powder formulations applied directly, often for crack and crevice treatments.[\[5\]](#)

Mechanism of Action

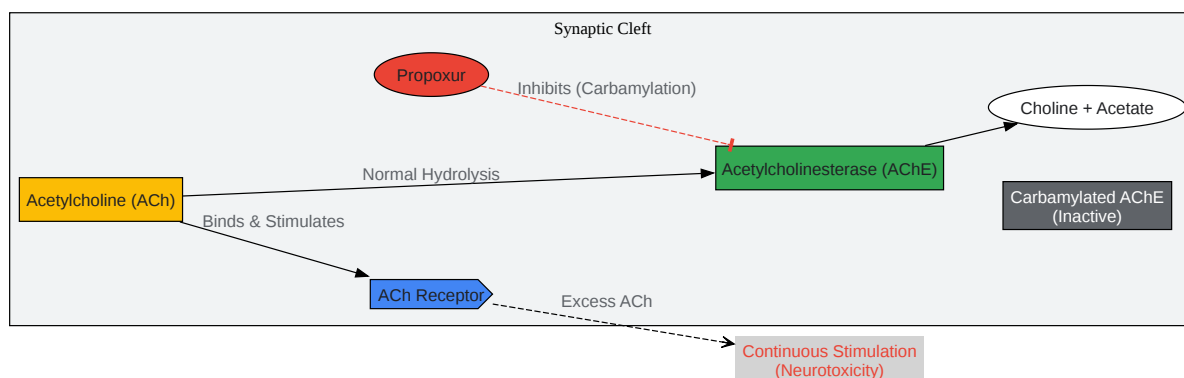
Primary Mechanism: Acetylcholinesterase Inhibition

The primary insecticidal action of Propoxur, like other carbamates, is the inhibition of the acetylcholinesterase (AChE) enzyme.[\[1\]](#)[\[3\]](#)

- **Normal Synaptic Transmission:** In a healthy synapse, the neurotransmitter acetylcholine (ACh) is released, binds to receptors on the postsynaptic neuron to propagate a nerve impulse, and is then rapidly broken down by AChE.
- **AChE Inhibition by Propoxur:** Propoxur competes with ACh for the active site of the AChE enzyme. It carbamylates the serine hydroxyl group in the enzyme's active site, forming a temporary, inactive carbamyl-enzyme complex.
- **Accumulation of Acetylcholine:** With AChE inhibited, acetylcholine accumulates in the synaptic cleft, leading to continuous stimulation of nerve receptors.
- **Neurotoxicity:** This hyperexcitation of the nervous system results in restlessness, tremors, convulsions, paralysis, and ultimately, the death of the insect.[\[12\]](#)

A key difference from organophosphate insecticides is that the carbamylation of AChE is reversible.[\[1\]](#)[\[4\]](#) The enzyme-carbamate bond hydrolyzes spontaneously, allowing the enzyme

to eventually regain its function. This reversibility contributes to the relatively shorter duration of poisoning symptoms compared to organophosphates.[2][12]



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Caption: Propoxur inhibits AChE, causing acetylcholine to accumulate and leading to neurotoxicity.

Secondary Mechanism: Oxidative Stress

Recent research suggests that the toxicity of Propoxur may also involve multi-faceted actions beyond AChE inhibition.[16][17] Metabolic breakdown of Propoxur can yield catechol and hydroquinone derivatives.[16][17] These metabolites can undergo redox cycling, a process that generates reactive oxygen species (ROS). The resulting oxidative stress (OS) can contribute to both the insecticidal action and potential toxicity in non-target organisms.[16][17]

Experimental Protocols

Safety First: Propoxur is highly toxic to humans via ingestion and moderately toxic via inhalation.[7][8] Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Protocol: Preparation of Stock and Working Solutions

Causality: Propoxur has low water solubility but is soluble in polar organic solvents. Acetone is a common choice due to its volatility, which is advantageous for applying the insecticide to surfaces in bioassays.

- Required Materials:
 - Propoxur (Technical Grade, $\geq 95\%$ purity)
 - Acetone (Reagent Grade)
 - Analytical balance
 - Volumetric flasks (e.g., 10 mL, 100 mL)
 - Glass pipettes or calibrated micropipettes
 - Amber glass storage bottles
- Procedure for 1% (10,000 ppm) Stock Solution:
 1. Accurately weigh 100 mg of technical-grade Propoxur using an analytical balance.
 2. Transfer the powder to a 10 mL volumetric flask.
 3. Add approximately 7 mL of acetone to the flask and gently swirl to dissolve the powder completely.
 4. Once dissolved, add acetone to the 10 mL mark (meniscus).
 5. Cap the flask and invert it several times to ensure a homogenous solution.

6. Transfer the stock solution to a labeled amber glass bottle and store it at 4°C. This solution is stable for several weeks when protected from light.
- Procedure for Working Solutions:
 1. Prepare serial dilutions from the 1% stock solution to achieve the desired concentrations for your experiment (e.g., 1000, 100, 10, 1 ppm).
 2. Use the formula $C_1V_1 = C_2V_2$ for accurate dilutions. For example, to make 10 mL of a 100 ppm solution from a 10,000 ppm stock:
 - $V_1 = (C_2V_2) / C_1 = (100 \text{ ppm} * 10 \text{ mL}) / 10,000 \text{ ppm} = 0.1 \text{ mL (or } 100 \text{ }\mu\text{L)}$
 3. Pipette 100 μL of the stock solution into a 10 mL volumetric flask and bring it to volume with acetone.
 4. Prepare working solutions fresh on the day of the experiment to ensure accuracy.

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol, based on the Ellman method, measures AChE activity by detecting the product of acetylcholine hydrolysis. It is a fundamental assay for confirming the mechanism of action.

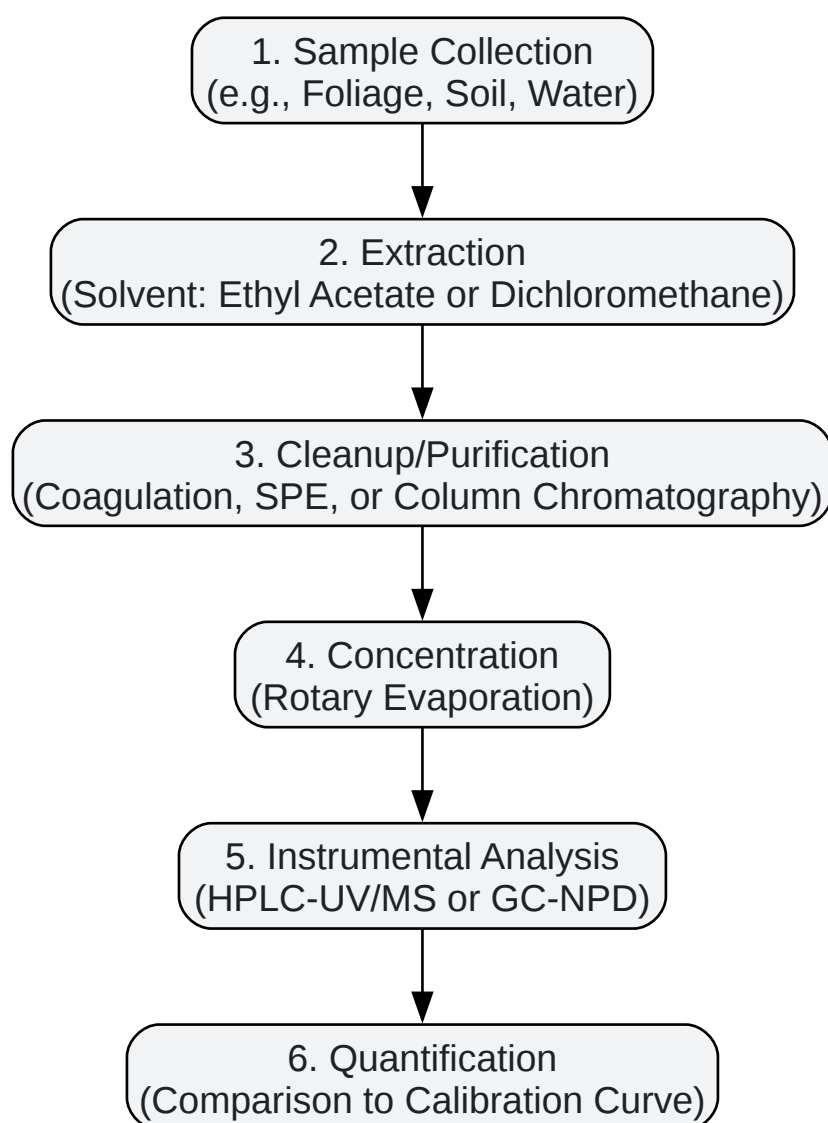
- Required Materials:
 - Microplate reader (412 nm)
 - 96-well microplates
 - AChE enzyme source (e.g., from electric eel or insect homogenate)
 - Acetylthiocholine iodide (ATCI) - Substrate
 - 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
 - Phosphate buffer (e.g., 0.1 M, pH 7.4)

- Propoxur working solutions (in a solvent compatible with the assay, e.g., DMSO, diluted to <1% final concentration)
- Assay Procedure:
 1. Plate Setup: Designate wells for blanks, negative controls (enzyme activity without inhibitor), and experimental groups (enzyme + varying concentrations of Propoxur).
 2. Reagent Addition:
 - To all wells, add 150 µL of phosphate buffer.
 - To all wells, add 10 µL of DTNB solution.
 - To experimental wells, add 10 µL of the corresponding Propoxur working solution. To negative control wells, add 10 µL of solvent.
 - To all wells except the blank, add 20 µL of the AChE enzyme solution.
 3. Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor (Propoxur) to interact with the enzyme.
 4. Initiate Reaction: Add 10 µL of the ATCI substrate solution to all wells to start the reaction.
 5. Kinetic Reading: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes. The rate of color change is proportional to AChE activity.
- Data Analysis:
 1. Calculate the rate of reaction (V) for each well ($\Delta\text{Absorbance}/\text{minute}$).
 2. Calculate the percent inhibition for each Propoxur concentration:
 - $\% \text{ Inhibition} = [1 - (V_{\text{inhibitor}} / V_{\text{control}})] * 100$
 3. Plot the % Inhibition against the log of the Propoxur concentration.

4. Use a non-linear regression model to determine the IC_{50} value (the concentration of Propoxur that inhibits 50% of AChE activity).

Protocol: General Workflow for Residue Analysis

Analyzing Propoxur residues in environmental or biological samples is crucial for safety and environmental impact studies. Carbamates can be thermally labile, making High-Performance Liquid Chromatography (HPLC) a preferred method, though Gas-Liquid Chromatography (GLC) can also be used with care or after derivatization.[18][19]



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Caption: A generalized workflow for the analysis of Propoxur residues in various matrices.

- Step 1: Extraction: Homogenize the sample (e.g., soil, foliage) with an appropriate organic solvent like ethyl acetate or dichloromethane to extract the Propoxur residues.[20]
- Step 2: Cleanup: The crude extract contains many interfering co-extractives. A cleanup step is essential. This can involve liquid-liquid partitioning, coagulation to remove lipids and pigments, or solid-phase extraction (SPE) using cartridges like Florisil or alumina.[20][21]
- Step 3: Concentration & Analysis: The cleaned extract is concentrated and then analyzed.
 - HPLC: Often the method of choice for thermally unstable carbamates.[19] A common setup uses a C18 column with UV detection (280 nm) or, for higher sensitivity and confirmation, a mass spectrometry (MS) detector.[5][22]
 - GLC: Direct analysis is possible but requires careful optimization to prevent on-column degradation.[18] A nitrogen-phosphorus detector (NPD) provides good sensitivity for nitrogen-containing compounds like Propoxur.[20] Derivatization of the hydrolyzed phenol can also be performed.[21]
- Step 4: Quantification: A calibration curve is generated using certified analytical standards of Propoxur. The concentration in the sample is determined by comparing its peak area to the calibration curve. Recovery studies using fortified samples are necessary to validate the method's efficiency.

Toxicology and Environmental Fate

A responsible researcher must understand the hazards associated with the compound of study.

Mammalian Toxicity

Propoxur is classified as highly toxic.[8][23] The primary route of toxicity is through cholinesterase inhibition, leading to cholinergic symptoms like nausea, vomiting, blurred vision, and sweating.[7] These effects are typically transient due to the reversible nature of the enzyme inhibition.[7][12]

Species	Route	LD ₅₀ Value	Source(s)
Rat	Oral	~100 mg/kg	[8]
Mouse	Oral	23.5 mg/kg	[9]
Guinea Pig	Oral	40 mg/kg	[8]
Rat	Dermal	>1000 - 2400 mg/kg	[8]

Environmental Profile

- Soil: Propoxur has moderate to low persistence in soil, with a half-life of 14 to 50 days.[8] It has a low affinity for soil particles and is water-soluble, giving it a high potential for leaching into groundwater.[8]
- Water: It is stable in acidic water but hydrolyzes rapidly in neutral to alkaline conditions.[12][23]
- Ecotoxicity: The compound is highly toxic to honeybees and many bird species.[3][8] It is moderately to slightly toxic to fish and other aquatic organisms.[3][8]

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